
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol
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Overview
Description
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is a chiral cyclobutane derivative with a benzyloxy group at the third position and two methyl groups at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,3S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Benzyl chloride, sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Study Focus | Findings |
---|---|
Anticancer Activity | Demonstrated selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells. |
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate in Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Application | Description |
---|---|
Drug Development | Used as a precursor in synthesizing novel therapeutic agents targeting specific biological pathways. |
Material Science
Research has also explored its utility in material science:
- Polymer Chemistry : The compound can be polymerized to create materials with desirable mechanical properties and thermal stability.
Application | Description |
---|---|
Polymer Chemistry | Incorporation into polymer matrices to enhance strength and flexibility. |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The compound showed significant activity against several tumor cell lines with an IC50 value in the low micromolar range, indicating potent efficacy.
Case Study 2: Synthesis of Novel Compounds
In a recent publication, researchers utilized this compound as a starting material for synthesizing a series of analogs aimed at improving bioavailability and therapeutic efficacy against specific diseases.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group and the chiral centers play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S,4R,5R,6R)-3-(Allyloxy)-4,6-bis(benzyloxy)-5-[(4-methoxybenzyl)oxy]-1,2-cyclohexanediol .
- Benzyl [(2R)-2-methoxy-3-octadecoxy-propyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrabenzyloxycyclohexyl] phosphate .
Uniqueness
(1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral configuration and the presence of the benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol (CAS No. 2165527-95-5) is a cyclic alcohol with potential biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Research on similar compounds suggests that this compound may exhibit biological activity through interactions with specific biological targets. Its structure allows it to potentially act as:
- Enzyme Inhibitor: Compounds with similar structures have been shown to inhibit enzymes involved in various metabolic pathways.
- Receptor Modulator: The presence of the benzyloxy group may facilitate interactions with receptor sites, influencing signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However, general principles can be inferred from related compounds:
- Absorption: The lipophilicity introduced by the benzyloxy group may enhance intestinal absorption.
- Metabolism: The compound is likely to undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, which are crucial for drug metabolism.
Safety and Toxicity
Preliminary safety assessments indicate that compounds in this class may exhibit low toxicity profiles. However, further studies are necessary to evaluate specific toxicity data.
Study 1: Antiviral Activity
A study investigated the antiviral properties of structurally related compounds against the Hepatitis C Virus (HCV). The findings indicated that certain benzyloxy derivatives showed significant inhibitory effects on viral replication. This suggests that this compound may possess similar antiviral properties .
Study 2: Enzyme Inhibition
In a pharmacological screening for enzyme inhibitors, several compounds with a cyclobutane core demonstrated potent inhibition of key metabolic enzymes. While specific data on this compound is limited, the structural similarity implies potential for similar activity .
Table 1: Comparison of Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (1R,3S)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol?
Synthesis typically involves cyclization reactions, stereoselective functionalization, and protecting group chemistry. For example:
- Cyclobutane Ring Formation : Intramolecular cyclization of pre-organized precursors under controlled conditions (e.g., photochemical or thermal activation) .
- Benzyloxy Group Introduction : Benzyl ether protection of hydroxyl groups via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to establish the (1R,3S) configuration, as seen in oxazolidinone-mediated syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C-NMR to confirm stereochemistry and benzyloxy group placement. For example, coupling constants in 1H-NMR can resolve cyclohexane chair conformations in related structures .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, as demonstrated in bicyclic analogs .
Q. What is the role of the benzyloxy group in this compound’s reactivity?
The benzyloxy group acts as a protecting group for the hydroxyl moiety, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). It can be selectively removed via hydrogenolysis (H2/Pd-C) or acidic conditions, enabling downstream functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while low temperatures (−78°C to 0°C) suppress side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric induction .
- Purification : Gradient elution (e.g., 10–70% EtOAc/hexanes) on silica gel columns resolves closely eluting stereoisomers .
Q. How are stereochemical challenges addressed during synthesis?
- Chiral Pool Synthesis : Use of enantiopure starting materials (e.g., (R)- or (S)-oxazolidinones) to transfer chirality .
- Dynamic Resolution : Kinetic resolution via enzymes or chiral catalysts to favor the (1R,3S) diastereomer .
- Computational Modeling : DFT calculations to predict transition-state energies and guide reaction design, as applied in cyclopropane-fused systems .
Q. How can contradictory spectroscopic data be resolved?
- Cross-Validation : Combine 2D-NMR (e.g., COSY, HSQC) with IR and X-ray data to resolve ambiguities. For example, NOESY correlations can confirm spatial proximity of substituents in rigid cyclobutane systems .
- Isotopic Labeling : 13C-labeled precursors to track regiochemical outcomes in complex reactions .
Q. What computational tools aid in designing derivatives of this compound?
- Molecular Dynamics (MD) : Simulate conformational flexibility of the cyclobutane ring under physiological conditions .
- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
- Retrosynthetic Planning : Tools like Synthia or Reaxys propose feasible routes for novel analogs .
Q. Methodological Considerations
- Safety : Handle benzyl ethers in inert atmospheres to prevent peroxide formation .
- Scalability : Continuous-flow systems minimize batch variability in cyclization steps .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to ensure consistency across labs .
For further reading, consult primary literature on cyclobutane chemistry and computational drug design .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R,3S)-2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+/m1/s1 |
InChI Key |
BJKWKWODHKPZTO-NEPJUHHUSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1OCC2=CC=CC=C2)O)C |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
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